molecular formula C14H23F3N2O6 B13470666 Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid

Cat. No.: B13470666
M. Wt: 372.34 g/mol
InChI Key: FRGVAGVBSMFILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate; trifluoroacetic acid is a compound that has garnered significant interest in the field of organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate typically involves the protection of the amino group of piperidine with a Boc group. This is followed by esterification of the carboxyl group. The reaction conditions often involve the use of trifluoroacetic acid to remove the Boc group when necessary .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for deprotection, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, which can then be further functionalized .

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide. This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . These steps are crucial for its role in organic synthesis and peptide coupling reactions.

Properties

Molecular Formula

C14H23F3N2O6

Molecular Weight

372.34 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H22N2O4.C2HF3O2/c1-11(2,3)18-10(16)14-12(9(15)17-4)6-5-7-13-8-12;3-2(4,5)1(6)7/h13H,5-8H2,1-4H3,(H,14,16);(H,6,7)

InChI Key

FRGVAGVBSMFILB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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